molecular formula C22H16ClN3O3S2 B2388638 (Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide CAS No. 300830-31-3

(Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide

Cat. No.: B2388638
CAS No.: 300830-31-3
M. Wt: 469.96
InChI Key: BJTVCQHTLJBWAM-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide” is a thiazolidinone-thiazole hybrid with a Z-configuration at the benzylidene double bond. Its structure comprises a 2,4-dioxothiazolidinone core substituted with a benzylidene group at position 5 and an acetamide linker connecting to a 5-(2-chlorobenzyl)-substituted thiazole ring. The molecular formula is C₂₂H₁₅Cl₂N₃O₃S₂, with an average mass of 504.4 g/mol and a monoisotopic mass of 502.993189 g/mol . The presence of dual chloro substituents (on the benzylidene and thiazole rings) enhances lipophilicity, which may improve cellular uptake but also raises cytotoxicity risks .

Properties

IUPAC Name

2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3S2/c23-17-9-5-4-8-15(17)11-16-12-24-21(30-16)25-19(27)13-26-20(28)18(31-22(26)29)10-14-6-2-1-3-7-14/h1-10,12H,11,13H2,(H,24,25,27)/b18-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTVCQHTLJBWAM-ZDLGFXPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core is synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Benzylidene Substitution: The benzylidene group is introduced by a condensation reaction between the thiazolidinone core and benzaldehyde in the presence of a base.

    Acetamide Formation: The final step involves the reaction of the benzylidene-thiazolidinone intermediate with 5-(2-chlorobenzyl)thiazole-2-amine under appropriate conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of thiazolidinedione derivatives with appropriate aldehydes, followed by acetamide formation. Characterization is achieved through various techniques including:

  • Nuclear Magnetic Resonance (NMR)
  • Mass Spectrometry (MS)
  • Infrared Spectroscopy (IR)

These methods confirm the structural integrity and purity of the synthesized compounds.

Antimicrobial Activity

A significant application of (Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide is its antimicrobial properties. Studies have demonstrated that derivatives of this compound exhibit potent activity against various microbial strains:

  • Gram-positive and Gram-negative bacteria
  • Fungal strains

For instance, one study reported that specific derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.6 to 0.8 µg/mL against selected pathogens, indicating strong antimicrobial efficacy .

Antiviral Activity

Research has also indicated potential antiviral properties, particularly against HIV-1 reverse transcriptase. Molecular docking studies suggest that these compounds interact effectively with viral enzymes, which could lead to the development of new antiviral therapies .

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies have evaluated its effects on cancer cell lines, revealing significant cytotoxicity against various cancer types. For example, some derivatives demonstrated notable activity against estrogen receptor-positive breast cancer cells, suggesting a potential role in cancer treatment strategies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidinedione derivatives. Modifications in the benzylidene moiety or thiazole substituents can enhance potency and selectivity towards specific targets:

Compound VariantActivity TypeObservations
Benzylidene variant 1AntimicrobialMIC values < 1 µg/mL
Benzylidene variant 2AntiviralStrong binding affinity to HIV RT
Thiazole variant 1AnticancerSignificant cytotoxicity against MCF7 cells

Antimicrobial Evaluation

A comprehensive study synthesized various derivatives and evaluated their antimicrobial activities using agar well diffusion methods. The results indicated that certain compounds exhibited zones of inhibition between 17.2 mm and 19.5 mm at concentrations of 200 µg/mL .

Anticancer Screening

In another study focusing on anticancer properties, a series of thiazolidinedione derivatives were tested against multiple cancer cell lines using MTT assays and SRB assays, showing promising results in inhibiting cell proliferation .

Mechanism of Action

The mechanism of action of (Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis. In anticancer research, the compound induces apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of thiazolidinone derivatives with documented antimicrobial, antiviral, and enzyme-inhibitory activities. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Biological Activity Key Findings
Target Compound - Z-configuration
- 5-benzylidene (unsubstituted)
- 5-(2-chlorobenzyl)thiazole
Not explicitly reported in evidence (extrapolated from analogs) Higher lipophilicity (Cl substituents) may enhance membrane permeability .
2-[(5Z)-5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide - 4-chlorobenzylidene
- 2-chlorobenzyl on thiazole
Not explicitly tested Molecular weight = 504.4 g/mol; ChemSpider ID: 1270253 .
(E)-2-(5-Substitutedbenzylidene-2,4-dioxothiazolidin-3-yl)-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamides - E-configuration
- Thiocyanate on benzothiazole
- Variable benzylidene substituents
Antibacterial, antifungal, anti-HIV Some analogs showed MIC = 6.25 µg/mL (vs. Staphylococcus aureus); intermediate with Cl substituent exhibited cytotoxicity (CC₅₀ < 10 µM) .
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide - 2-methoxybenzylidene
- Thiadiazole ring
- Thioxo group at position 2
Not explicitly tested Methoxy group reduces lipophilicity; thiadiazole may alter binding specificity .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide - Difluorobenzamide
- Chlorothiazole
PFOR enzyme inhibition (anti-parasitic) Hydrogen bonding (N–H⋯N) stabilizes dimerization; fluorines enhance electronegativity .
2-(5-Methylbenzo[d]thiazol-2-ylthio)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide - Thioether linkage
- Phenyl-substituted thiazolidinone
Antidiabetic (α-glucosidase inhibition) IC₅₀ = 12.8 µM (vs. acarbose IC₅₀ = 34.6 µM) .

Key Insights from Comparative Analysis

Configuration and Activity: The Z-configuration in the target compound contrasts with the E-isomers in analogs, which may alter binding to biological targets (e.g., enzymes or microbial membranes) .

Substituent Effects :

  • Chlorine substituents increase lipophilicity (ClogP ≈ 3.5 for the target compound vs. 2.8 for the methoxy analog in ), favoring membrane penetration but requiring cytotoxicity monitoring .
  • Thioxo vs. dioxo groups () influence electron density; the dioxo group in the target compound may enhance hydrogen-bonding interactions with target proteins .

Biological Activity Trends: Thiazolidinone-thiazole hybrids consistently show broad-spectrum antimicrobial activity, with MIC values as low as 6.25 µg/mL in analogs . The absence of a thiocyanate or thioether group (cf. and ) in the target compound suggests a divergent mechanism, possibly targeting viral proteases or bacterial cell walls .

Biological Activity

(Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a thiazolidinone ring, which is known for its ability to interact with various biological targets, making it a potential candidate for therapeutic applications, particularly in antimicrobial and anticancer areas.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of appropriate thiazolidine derivatives with benzylidene and acetamide moieties. The structural integrity is confirmed through various spectroscopic techniques such as IR, NMR, and mass spectrometry. For instance, the compound exhibits characteristic IR peaks corresponding to NH stretching and C=O vibrations, indicating the presence of functional groups critical for its biological activity .

Antimicrobial Activity

Research indicates that derivatives of thiazolidinediones, including the compound , exhibit significant antimicrobial properties. A study demonstrated that thiazolidine derivatives showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it exhibits cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The anticancer mechanism is believed to involve the induction of apoptosis through intrinsic pathways, as well as the inhibition of topoisomerases which are crucial for DNA replication and repair .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HepG212.5Apoptosis induction
HCT11615.0Topoisomerase inhibition
MCF-710.0Apoptosis induction

Structure-Activity Relationship (SAR)

The biological activity of thiazolidine derivatives can be significantly influenced by their structural features. Substituents on the benzylidene moiety have been shown to enhance lipophilicity and improve interaction with biological targets. For example, compounds with electron-donating groups at specific positions on the aromatic ring demonstrated increased potency against cancer cell lines compared to their unsubstituted counterparts .

Table 2: Structure-Activity Relationship Observations

CompoundSubstituentActivity Level
Compound ANo substituentLow
Compound B-OCH3 at para positionHigh
Compound C-Cl at ortho positionModerate

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models. For instance, a recent investigation assessed its effects in a murine model of breast cancer, demonstrating significant tumor reduction compared to controls. The study attributed this effect to both direct cytotoxicity and modulation of immune responses .

Q & A

Q. What are the optimized synthetic routes for (Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide?

  • Methodological Answer: Synthesis typically involves multi-step reactions:
  • Step 1: Condensation of 5-benzylidene-2,4-dioxothiazolidine with chloroacetyl chloride under inert conditions (N₂ atmosphere) to form the thiazolidinone-acetyl intermediate.
  • Step 2: Coupling the intermediate with 5-(2-chlorobenzyl)thiazol-2-amine via nucleophilic acyl substitution, using triethylamine as a base in anhydrous DMF at 60–70°C .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity.
  • Key Considerations: Reaction time optimization (6–8 hours) and stoichiometric control of reagents to minimize byproducts like unreacted thiazole derivatives .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry of the benzylidene and thiazole moieties. For example, the Z-configuration is verified by NOESY correlations between the benzylidene proton and thiazolidinone carbonyl .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (e.g., [M+H]+ peak at m/z 498.0523 for C₂₂H₁₅ClN₂O₃S₂) .
  • HPLC: Purity assessment using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer:
  • Core Modifications: Replace the 2-chlorobenzyl group on the thiazole with electron-withdrawing (e.g., nitro) or bulky substituents (e.g., tert-butyl) to assess impact on target binding .
  • Stereochemical Analysis: Synthesize E-isomer and compare bioactivity to the Z-form to evaluate configuration-dependent efficacy .
  • Biological Assays: Test analogues in enzyme inhibition assays (e.g., COX-2, EGFR kinases) and cell-based models (e.g., cancer cell lines) to correlate substituents with IC₅₀ values .

Q. What strategies address contradictions in reported biological activity data across assay systems?

  • Methodological Answer:
  • Assay Standardization: Replicate studies using identical cell lines (e.g., HT-29 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin) .
  • Solubility Optimization: Use co-solvents (e.g., DMSO/PEG 400) or nanoformulations to ensure consistent bioavailability in in vitro vs. in vivo models .
  • Target Validation: Perform siRNA knockdown or CRISPR-Cas9 editing of suspected targets (e.g., STAT3) to confirm mechanistic relevance .

Q. How can molecular docking and dynamics simulations improve understanding of its mechanism?

  • Methodological Answer:
  • Docking Workflow: Use AutoDock Vina to model interactions with proteins like PD-L1 or Bcl-2. Key parameters: grid box centered on active sites, Lamarckian genetic algorithm .
  • Dynamic Simulations: Run 100-ns MD simulations (AMBER force field) to assess binding stability. Metrics include RMSD (<2 Å) and hydrogen bond occupancy (>50%) .
  • Validation: Cross-reference with experimental mutagenesis data (e.g., K322A mutation in PD-L1 disrupting binding) .

Data Contradiction Analysis

Q. Why might solubility and stability data vary between theoretical predictions and experimental results?

  • Methodological Answer:
  • Theoretical Limits: Computational tools like LogP predictors (e.g., ChemAxon) may underestimate the impact of the 2,4-dioxothiazolidinone group’s polarity .
  • Experimental Adjustments: Measure solubility in biorelevant media (FaSSIF/FeSSIF) and monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
  • Mitigation: Introduce hydrophilic groups (e.g., sulfonate) or employ cyclodextrin complexation to enhance solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.